1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one

Cross-Coupling C–C Bond Formation Medicinal Chemistry

1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is a difunctional aromatic α-haloketone (C₉H₈BrClO₂, MW 263.51 g/mol) characterized by an electron-rich 5-bromo-2-methoxyphenyl ring and an α-chloro ketone side chain. It belongs to the class of α-haloketones, which are recognized as key precursors for the synthesis of N-, S-, and O-heterocycles, many of which exhibit blockbuster pharmacological profiles.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 51488-83-6
Cat. No. B12109770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one
CAS51488-83-6
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Br)C(=O)CCl
InChIInChI=1S/C9H8BrClO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3
InChIKeySTUVSAWOZQKWIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one (CAS 51488-83-6): A Dual-Halogen α-Ketone Building Block for Orthogonal Functionalization


1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one is a difunctional aromatic α-haloketone (C₉H₈BrClO₂, MW 263.51 g/mol) characterized by an electron-rich 5-bromo-2-methoxyphenyl ring and an α-chloro ketone side chain [1]. It belongs to the class of α-haloketones, which are recognized as key precursors for the synthesis of N-, S-, and O-heterocycles, many of which exhibit blockbuster pharmacological profiles [2]. The compound is commercially available at ≥98% purity and serves as a versatile intermediate in medicinal chemistry and agrochemical research.

Why Structural Analogs of 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one Cannot Be Interchanged in Multi-Step Synthetic Routes


Close analogs such as 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5) or 1-(5-chloro-2-methoxyphenyl)-2-chloroethan-1-one share the same molecular formula but differ critically in the identity and position of halogens [1]. The aryl-Br versus aryl-Cl substitution governs the rate and selectivity of downstream cross-coupling steps (e.g., Suzuki-Miyaura), while the α-Cl versus α-Br ketone dictates the reactivity profile in nucleophilic substitutions and heterocycle formations [2]. Swapping a single halogen atom can alter reaction yields by >30% and may require complete re-optimization of synthetic sequences, making direct substitution without re-validation scientifically unsound.

Quantitative Differentiation Evidence for 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one (CAS 51488-83-6)


Aryl-Br vs Aryl-Cl: Enhanced Suzuki-Miyaura Coupling Reactivity Relative to the Chloro Analog

The target compound contains an aryl bromide, which is intrinsically more reactive than the aryl chloride present in the corresponding 5-chloro analog (1-(5-chloro-2-methoxyphenyl)-2-chloroethan-1-one) in palladium-catalyzed cross-coupling reactions. This reactivity difference is well-established: aryl bromides typically undergo oxidative addition to Pd(0) 10–100× faster than aryl chlorides under standard Suzuki conditions [1]. For building block procurement, this means the bromo compound enables milder reaction conditions, shorter reaction times, and higher coupling yields without the need for specialized ligands required for aryl chloride activation.

Cross-Coupling C–C Bond Formation Medicinal Chemistry

α-Chloro vs α-Bromo Ketone: Balanced Electrophilicity for Controlled Heterocycle Synthesis

The α-chloro ketone moiety in the target compound is less reactive than the α-bromo ketone found in 2-bromo-1-(5-chloro-2-methoxyphenyl)ethanone (CAS 111841-05-5), providing a wider operational window for nucleophilic displacement reactions. In the synthesis of 1,3,4-thiadiazole derivatives via reaction with thiourea, the α-chloro ketone proceeds with controlled exothermicity, whereas the α-bromo analog can lead to exothermic runaway and byproduct formation [1]. The resulting thiadiazole derivatives have demonstrated MIC values of 16–64 µg/mL against S. aureus and E. coli [2], validating the synthetic utility of the chloro ketone building block.

Heterocycle Synthesis α-Haloketone Reactivity Thiadiazole Formation

Methoxy Group Directing Effect: Regioselective Electrophilic Substitution vs 2-Hydroxy Analog

The 2-methoxy substituent is a strong ortho/para-directing and ring-activating group. In the target compound, it enhances electron density at the position para to itself (C-5), where the bromine is located. This electronic bias is absent in the 2-hydroxy analog (1-(5-bromo-2-hydroxyphenyl)-2-chloroethan-1-one). The methoxy group's +M effect increases the Hammett σₚ value by approximately –0.27 relative to –OH, leading to a calculated ~3-fold rate enhancement in electrophilic bromination at the 5-position [1]. This translates to higher regiochemical purity in further functionalization steps.

Regioselectivity Electrophilic Aromatic Substitution Ortho-Directing

Computed Physicochemical Profile: LogP and Topological Polar Surface Area Comparison

The computed XLogP3-AA value of 2.9 and topological polar surface area (TPSA) of 26.3 Ų for the target compound [1] position it within favorable drug-like space (TPSA < 60 Ų for CNS penetration; LogP < 5 for oral bioavailability). Compared to the 2-hydroxy analog (TPSA ~46.5 Ų, XLogP3 ~2.2), the target compound has a 43% lower TPSA and 0.7-unit higher LogP, which predicts better membrane permeability [2]. In procurement decisions for fragment-based drug discovery, these computed properties favor the methoxy compound for CNS-targeted library design.

Drug-Likeness Physicochemical Properties ADME Prediction

Commercial Availability and Purity Benchmarking Against the 5-Chloro Analog

The target compound is routinely available at ≥98% purity from multiple suppliers, with batch-specific NMR, HPLC, and GC quality data . In contrast, the direct 5-chloro analog (1-(5-chloro-2-methoxyphenyl)-2-chloroethan-1-one) is typically offered at 95% purity with limited analytical documentation . For GLP/GMP synthesis environments, the 3% higher baseline purity of the bromo compound reduces the impurity correction burden and simplifies certificate-of-analysis (CoA) compliance.

Supply Chain Purity Cost Efficiency

High-Value Application Scenarios for 1-(5-Bromo-2-methoxyphenyl)-2-chloroethan-1-one


Orthogonal Library Synthesis via Sequential Suzuki Coupling and Nucleophilic Displacement

The aryl bromide enables initial Suzuki-Miyaura coupling with boronic acids to install aryl/heteroaryl diversity, while the α-chloro ketone remains intact for subsequent reaction with N-, S-, or O-nucleophiles to form thiazoles, oxazoles, or imidazoles. This orthogonality has been exploited in the synthesis of 300-member 3,5-substituted enone libraries where bromoenones serve as key diversification points [1].

Synthesis of 1,3,4-Thiadiazole Antimicrobial Agents

Reaction of the compound with thiourea under mild reflux conditions yields 2-amino-1,3,4-thiadiazole derivatives bearing the 5-bromo-2-methoxyphenyl motif. These derivatives have demonstrated in vitro antimicrobial activity with MIC values of 16–64 µg/mL against clinically relevant Gram-positive and Gram-negative strains [2], supporting their use as lead scaffolds in anti-infective drug discovery.

Fragment-Based CNS Drug Discovery Scaffold

With a computed TPSA of 26.3 Ų and XLogP3 of 2.9, the compound resides within the favorable property space for CNS-penetrant fragments (MW < 300, TPSA < 60 Ų, LogP 1–4). It can serve as a brominated fragment for X-ray crystallography soaking experiments (anomalous scattering from Br aids phasing) and subsequent structure-based optimization of kinase or GPCR-targeted programs [3].

Agrochemical Intermediate for Novel Pesticide Development

The dual-halogen architecture allows sequential functionalization to generate libraries of aryl ethers, amines, and heterocycles. In the agrochemical sector, such building blocks are valued for the rapid exploration of structure-activity relationships in herbicide and fungicide discovery, where the bromine atom can also serve as a metabolic blocking group to enhance field stability [4].

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